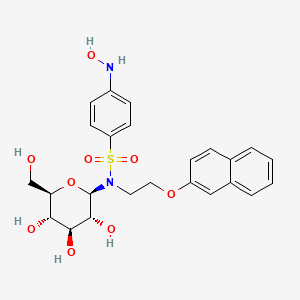

SCH54292

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(hydroxyamino)-N-(2-naphthalen-2-yloxyethyl)-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O9S/c27-14-20-21(28)22(29)23(30)24(35-20)26(36(32,33)19-9-6-17(25-31)7-10-19)11-12-34-18-8-5-15-3-1-2-4-16(15)13-18/h1-10,13,20-25,27-31H,11-12,14H2/t20-,21-,22+,23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPUAIYIBNDBLI-GNADVCDUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCN(C3C(C(C(C(O3)CO)O)O)O)S(=O)(=O)C4=CC=C(C=C4)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCN([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)S(=O)(=O)C4=CC=C(C=C4)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of SCH54292

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: SCH54292 is a potent inhibitor of the Ras-guanine nucleotide exchange factor (GEF) interaction, a critical juncture in cellular signaling pathways implicated in tumorigenesis. This document provides an in-depth technical overview of the mechanism of action of this compound, with a focus on its direct interaction with the Ras protein. Summarized quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes are presented to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of Ras-GEF Interaction

This compound functions as a direct inhibitor of the interaction between the Ras protein and its guanine nucleotide exchange factors (GEFs). This inhibition prevents the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on Ras, effectively locking Ras in its inactive state and blocking downstream signal transduction. The inhibitory potency of this compound has been quantified with an IC50 of 0.7 µM [1].

The primary molecular target of this compound is the Ras protein itself. Through nuclear magnetic resonance (NMR) spectroscopy studies, it has been determined that this compound binds directly to the switch II region of the Ras-GDP complex[2]. This binding event is enhanced in environments with low magnesium ion concentrations, which facilitates the formation of a stable inhibitor-protein complex[2]. The binding of this compound to this critical region sterically hinders the conformational changes required for GEF-mediated nucleotide exchange.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Method | Reference |

| IC50 (Ras-GEF Interaction) | 0.7 µM | Biochemical Assay | [1] |

| Binding Site | Switch II region of Ras-GDP | NMR Spectroscopy | [2] |

| Binding Enhancement | Low Mg2+ concentration | NMR Spectroscopy | [2] |

Signaling Pathway

The Ras signaling cascade is a pivotal pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in the Ras protein, is a hallmark of many human cancers. This compound intervenes at a crucial upstream point in this cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action, based on the study by Ganguly et al. (1998)[2].

Protein Preparation (Human H-Ras)

-

Expression: Human H-Ras protein (residues 1-166) is expressed in E. coli using a suitable expression vector (e.g., pET vector system).

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, and protease inhibitors) and lysed by sonication or high-pressure homogenization.

-

Purification: The soluble lysate is clarified by centrifugation and the H-Ras protein is purified using a series of chromatography steps, typically including anion exchange (e.g., Q-Sepharose) and size-exclusion chromatography (e.g., Superdex 75).

-

Nucleotide Loading: The purified protein is loaded with GDP by incubation with a molar excess of GDP in the presence of alkaline phosphatase to remove any contaminating GTP.

-

Isotope Labeling (for NMR): For NMR studies, the protein is expressed in minimal media supplemented with 15N-ammonium chloride and/or 13C-glucose to achieve uniform isotopic labeling.

NMR Spectroscopy for Inhibitor Binding

-

Sample Preparation: A solution of 15N-labeled Ras-GDP is prepared in an NMR buffer (e.g., 20 mM Tris-HCl, pH 7.0, 50 mM NaCl, 1 mM DTT, and 10% D2O). The concentration of MgCl2 is kept low to enhance inhibitor binding.

-

Inhibitor Titration: A stock solution of this compound in a compatible solvent (e.g., DMSO-d6) is prepared. The inhibitor is titrated into the protein solution in stepwise increments.

-

NMR Data Acquisition: A series of two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded at each titration point on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Data Analysis: Chemical shift perturbations of the backbone amide resonances of Ras-GDP upon addition of this compound are monitored. Significant changes in the chemical shifts of specific residues indicate the binding site of the inhibitor.

-

NOE Experiments: To build a structural model of the complex, Nuclear Overhauser Effect (NOE) experiments (e.g., 2D NOESY) are performed on a sample containing a stoichiometric complex of Ras-GDP and this compound. Intermolecular NOEs between the protein and the inhibitor provide distance constraints for structural modeling.

Conclusion

This compound represents a significant tool for probing the intricacies of the Ras signaling pathway. Its well-defined mechanism of action, involving direct binding to the switch II region of Ras-GDP and subsequent inhibition of GEF-mediated nucleotide exchange, provides a solid foundation for further research and development. The detailed experimental protocols and quantitative data presented herein offer a comprehensive resource for scientists working to understand and therapeutically target the dysregulated Ras signaling in various diseases.

References

In-Depth Technical Guide: SCH54292 (CAS Number 188480-51-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH54292 is a potent small molecule inhibitor of the Ras-guanine nucleotide exchange factor (GEF) interaction, identified by the CAS number 188480-51-5. It serves as a crucial tool for studying the intricate mechanisms of Ras signaling pathways, which are frequently dysregulated in human cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of its role in the Ras signaling cascade. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound for preclinical studies and as a scaffold for the development of novel anti-cancer therapeutics.

Core Compound Information

This compound is a synthetic organic compound with the molecular formula C₂₄H₂₈N₂O₉S and a molecular weight of 520.55 g/mol .[1][2][3] It has been characterized as a potent inhibitor of the interaction between the Ras protein and its guanine nucleotide exchange factors (GEFs), with a reported half-maximal inhibitory concentration (IC₅₀) of 0.7 μM.[3][4] This inhibitory activity effectively blocks the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on Ras, thereby preventing its activation and downstream signaling.

Mechanism of Action: Inhibition of Ras-GEF Interaction

The Ras family of small GTPases acts as molecular switches in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state. This activation is catalyzed by GEFs, such as Son of Sevenless (SOS). This compound functions by interfering with the interaction between Ras and GEFs.[4] By inhibiting this interaction, this compound prevents the GEF-mediated release of GDP from Ras, locking Ras in its inactive conformation. This blockade of Ras activation subsequently inhibits downstream signaling pathways, such as the Raf-MEK-ERK (MAPK) pathway, which are critical for cell proliferation, differentiation, and survival.

The inhibitory effect of this compound on GDP exchange suggests that it may bind to a region on Ras that is crucial for GEF interaction. Studies have shown that at low magnesium ion concentrations, the Ras protein can exist in two distinct conformations. This conformational flexibility is believed to be important for its interaction with GEFs and is a potential target for inhibitors like this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound and its effects on Ras protein dynamics.

| Parameter | Value | Reference |

| CAS Number | 188480-51-5 | [1][2] |

| Molecular Formula | C₂₄H₂₈N₂O₉S | [1][2][3] |

| Molecular Weight | 520.55 g/mol | [1][2][3] |

| IC₅₀ (Ras-GEF Interaction) | 0.7 μM | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard techniques employed in the study of Ras-GEF interactions.

Ras-GEF Interaction Inhibition Assay (Fluorescence-Based)

This assay measures the ability of this compound to inhibit the GEF-catalyzed exchange of a fluorescent GDP analog (e.g., BODIPY-FL-GDP or MANT-GDP) for non-fluorescent GDP or GTP on the Ras protein.

Materials:

-

Purified recombinant Ras protein

-

Purified recombinant catalytic domain of a Ras-GEF (e.g., SOS1)

-

Fluorescent GDP analog (BODIPY-FL-GDP or MANT-GDP)

-

Non-fluorescent GDP and GTP

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Loading Ras with Fluorescent GDP: Incubate purified Ras protein with a 5-fold molar excess of the fluorescent GDP analog in the assay buffer containing 10 mM EDTA (to chelate Mg²⁺ and facilitate nucleotide loading) for 1 hour at room temperature in the dark.

-

Removal of Excess Nucleotide: Stop the loading reaction by adding MgCl₂ to a final concentration of 20 mM. Remove unbound fluorescent GDP using a desalting column (e.g., PD-10) equilibrated with the assay buffer.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer

-

This compound at various concentrations (or DMSO as a vehicle control)

-

Ras protein pre-loaded with fluorescent GDP

-

-

Initiation of Exchange Reaction: Initiate the nucleotide exchange by adding the Ras-GEF catalytic domain and a high concentration of non-fluorescent GDP or GTP (e.g., 1 mM).

-

Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em ~485/520 nm for BODIPY-FL-GDP). The rate of fluorescence decrease is proportional to the rate of GDP exchange.

-

Data Analysis: Calculate the initial rate of the reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Determination of Ras Protein Conformation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational changes in the Ras protein upon binding of this compound. Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly useful for this purpose.

Materials:

-

¹⁵N-isotopically labeled purified recombinant Ras protein

-

This compound (dissolved in a deuterated solvent like DMSO-d₆)

-

NMR Buffer: 20 mM HEPES or Tris (pH 7.0), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT in 90% H₂O/10% D₂O

-

NMR spectrometer equipped with a cryoprobe

Procedure:

-

Sample Preparation: Prepare a sample of ¹⁵N-labeled Ras protein in the NMR buffer at a suitable concentration (typically 100-500 μM).

-

Acquisition of Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the Ras protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

-

Titration with this compound: Add increasing amounts of a concentrated stock solution of this compound to the Ras protein sample.

-

Acquisition of Spectra with Inhibitor: After each addition of this compound, acquire another ¹H-¹⁵N HSQC spectrum.

-

Data Analysis: Compare the spectra obtained in the presence and absence of this compound. Chemical shift perturbations (changes in the position of peaks) indicate that the corresponding amino acid residues are in an environment that is affected by the binding of the inhibitor. By mapping these perturbations onto the three-dimensional structure of Ras, the binding site of this compound can be identified.

Visualizations

Signaling Pathway Diagram

Caption: The Ras signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for characterizing this compound's inhibitory activity.

Conclusion

This compound is a valuable chemical probe for the study of Ras-mediated signal transduction. Its well-defined mechanism of action as a Ras-GEF interaction inhibitor makes it a powerful tool for dissecting the complexities of this critical cellular pathway. The experimental protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound in their investigations and to potentially leverage its chemical scaffold for the development of next-generation targeted cancer therapies. Further research into the precise binding site and in vivo efficacy of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

Biochemical Properties of SCH54292: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH54292 is a small molecule inhibitor that has been identified as a potent antagonist of the Ras-guanine nucleotide exchange factor (GEF) interaction. This guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols relevant to its characterization. The information presented herein is intended to support further research and drug development efforts targeting the Ras signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in human cancers.

Core Biochemical Properties

This compound functions as an inhibitor of the interaction between the small GTPase Ras and its activating proteins, the guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS). By disrupting this interaction, this compound prevents the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on Ras, thereby locking Ras in its inactive, GDP-bound state. This inhibitory action effectively blocks downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

Quantitative Data

The inhibitory potency of this compound against the Ras-GEF interaction has been quantified, providing a key metric for its biochemical activity.

| Parameter | Value | Target |

| IC50 | 0.7 µM | Ras-GEF Interaction |

Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) value represents the concentration of this compound required to inhibit 50% of the Ras-GEF interaction activity.

Mechanism of Action

Studies have elucidated the molecular basis for the inhibitory activity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that this compound binds directly to the Ras protein when it is in its GDP-bound state.[1] The binding of the inhibitor is notably enhanced under conditions of low magnesium ion (Mg2+) concentration.[1] This condition induces a conformational change in the Ras protein, particularly affecting the GDP binding pocket and the critical switch I and switch II regions.[1]

A model derived from intra- and intermolecular Nuclear Overhauser Effect (NOE) distance constraints indicates that this compound binds to the switch II region of the Ras protein.[1] The switch II region is crucial for the interaction with GEFs. By occupying this site, this compound sterically hinders the binding of GEFs like SOS1, thereby preventing the GEF-mediated nucleotide exchange and subsequent activation of Ras.

Signaling Pathway

The Ras signaling pathway is a central cascade in cellular signal transduction. Its inhibition by this compound has significant implications for downstream cellular processes.

Figure 1: Ras Signaling Pathway and Inhibition by this compound. This diagram illustrates the canonical Ras signaling cascade initiated by receptor tyrosine kinase activation and the inhibitory action of this compound on the SOS1-mediated activation of Ras.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Ras-GEF Interaction Inhibition Assay (Fluorescence-Based)

This assay is a common method to quantify the inhibitory effect of compounds on the GEF-mediated nucleotide exchange on Ras.

Objective: To determine the IC50 value of this compound for the inhibition of SOS1-catalyzed GDP-GTP exchange on Ras.

Materials:

-

Recombinant human H-Ras protein

-

Recombinant catalytic domain of human SOS1 (SOS1cat)

-

Mant-GDP (N-methylanthraniloyl-GDP) or a similar fluorescent GDP analog

-

GTP solution

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

This compound stock solution in DMSO

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare Ras-Mant-GDP complex: Incubate recombinant H-Ras with a molar excess of Mant-GDP in the assay buffer in the dark to allow for nucleotide loading.

-

Remove excess nucleotide: Use a desalting column to remove unbound Mant-GDP.

-

Set up assay plate:

-

Add assay buffer to all wells.

-

Add varying concentrations of this compound (typically a serial dilution) or DMSO (vehicle control) to the appropriate wells.

-

Add the Ras-Mant-GDP complex to all wells.

-

Initiate the exchange reaction by adding a mixture of SOS1cat and a large molar excess of non-fluorescent GTP to all wells.

-

-

Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for the fluorescent GDP analog (e.g., ~360 nm excitation and ~440 nm emission for Mant-GDP). The displacement of the fluorescent GDP by the non-fluorescent GTP results in a decrease in the fluorescence signal.

-

Data Analysis:

-

Calculate the initial rate of the nucleotide exchange reaction for each concentration of this compound.

-

Normalize the rates relative to the vehicle control (0% inhibition) and a control with no SOS1cat (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Figure 2: Experimental Workflow for a Fluorescence-Based Ras-GEF Inhibition Assay. This flowchart outlines the key steps involved in determining the inhibitory potency of a compound like this compound.

NMR Spectroscopy for Binding Site Characterization

This method is used to identify the binding site of an inhibitor on its protein target.

Objective: To determine the binding site of this compound on the Ras-GDP protein.

Materials:

-

Isotopically labeled (e.g., ¹⁵N) recombinant Ras protein

-

GDP

-

This compound

-

NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, with low MgCl2 concentration)

-

NMR spectrometer

Procedure:

-

Prepare Ras-GDP sample: Prepare a solution of ¹⁵N-labeled Ras protein complexed with GDP in the NMR buffer.

-

Acquire baseline spectrum: Record a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the Ras-GDP complex alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

-

Titrate with inhibitor: Add increasing amounts of this compound to the Ras-GDP sample.

-

Acquire spectra after each addition: Record a ¹H-¹⁵N HSQC spectrum after each addition of the inhibitor.

-

Analyze chemical shift perturbations: Compare the spectra obtained with and without the inhibitor. Residues in the protein that are involved in binding to this compound will experience a change in their chemical environment, resulting in a shift of their corresponding peaks in the HSQC spectrum (chemical shift perturbation).

-

Map the binding site: By identifying the residues with significant chemical shift perturbations, the binding site of this compound on the surface of the Ras protein can be mapped.

-

NOE experiments: To build a structural model of the complex, Nuclear Overhauser Effect (NOE) experiments can be performed to identify through-space proximities between protons on the inhibitor and protons on the protein.

Conclusion

This compound is a valuable research tool for probing the Ras signaling pathway. Its well-defined mechanism of action as an inhibitor of the Ras-GEF interaction, coupled with its potent inhibitory activity, makes it a significant compound for studies aimed at understanding the roles of Ras in cellular processes and for the development of novel anti-cancer therapeutics. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other potential inhibitors of this critical signaling node.

References

In-Vitro Characterization of a CCR2 Antagonist: A Technical Guide

Disclaimer: Initial searches for in-vitro studies specifically on SCH54292 did not yield sufficient public data to fulfill the requirements of this technical guide. Therefore, this document focuses on a well-characterized C-C chemokine receptor type 2 (CCR2) antagonist, identified by its CAS number 445479-97-0, as a representative molecule to illustrate the in-vitro evaluation of this class of compounds. The data and protocols presented herein are based on publicly available studies of CAS 445479-97-0 and are intended to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2 are key mediators in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer progression, making CCR2 a promising therapeutic target. This guide provides an in-depth overview of the in-vitro methodologies used to characterize the activity of CCR2 antagonists, using CAS 445479-97-0 as a case study.

Quantitative In-Vitro Activity

The inhibitory potency of the CCR2 antagonist CAS 445479-97-0 has been quantified in various in-vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding and Functional Inhibition

| Assay Type | Cell Line/System | Ligand | IC50 | Reference |

| Radioligand Binding Assay | Peripheral Blood Mononuclear Cells (PBMCs) | MCP-1 | 5.1 nM | [1][2] |

| Chemotaxis Assay | Peripheral Blood Mononuclear Cells (PBMCs) | CCL2 | 1 nM | [1] |

| Calcium Flux Assay | Peripheral Blood Mononuclear Cells (PBMCs) | MCP-1 | 18 nM | [3] |

Table 2: Anti-proliferative and Anti-invasive Activity in Cancer Cells

| Assay Type | Cell Line | Treatment Conditions | Effect | Reference |

| Cell Viability Assay (WST-1) | A549 (Non-Small Cell Lung Cancer) | Pre-treatment with 0-20 nM antagonist, followed by 50 ng/ml rhCCL2 for 72h | Dose-dependent reversal of CCL2-induced proliferation | [4][5][6] |

| Transwell Migration Assay | A549 | Pre-treatment with 10 nM antagonist for 24h, followed by CCL2 stimulation | 58% inhibition of CCL2-mediated migration | [4] |

| Matrigel Invasion Assay | A549 | Pre-treatment with 10 nM antagonist for 24h, followed by CCL2 stimulation | 30% inhibition of CCL2-mediated invasion | [4] |

Signaling Pathways

The CCR2 antagonist CAS 445479-97-0 exerts its effects by blocking the CCL2-induced signaling cascade. A key downstream consequence of this inhibition is the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for extracellular matrix degradation and, consequently, for cell migration and invasion.[4] The CCL2/CCR2 axis is known to activate several downstream pathways, including the ERK1/ERK2 MAPK pathway, which is implicated in the regulation of MMP-9 expression.[4]

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

Transwell Migration Assay

This assay assesses the ability of a compound to inhibit the chemotactic migration of cells towards a chemoattractant.

Detailed Protocol:

-

Cell Culture: Culture A549 cells in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Resuspend A549 cells in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to the upper chamber of a 24-well transwell plate (8.0 µm pore size).

-

Chemoattractant: In the lower chamber, add 600 µL of RPMI 1640 with 10% FCS containing the desired concentration of recombinant human CCL2 (e.g., 50 ng/mL).

-

Antagonist Treatment: For inhibition experiments, pre-incubate the cells in the upper chamber with the CCR2 antagonist (e.g., 10 nM) for 2 hours at 37°C before placing the inserts into the wells containing the chemoattractant.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol for 10 minutes and then stain with 0.1% crystal violet for 20 minutes.

-

Quantification: Wash the inserts with PBS and count the number of migrated cells in several random fields under a microscope.

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of a compound on cell migration in a two-dimensional context.

Detailed Protocol:

-

Cell Seeding: Seed A549 cells in a 6-well plate and grow until they form a confluent monolayer.

-

Scratch Creation: Create a linear scratch in the monolayer using a sterile p10 pipette tip.

-

Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

-

Treatment: Add fresh RPMI 1640 medium containing a low concentration of serum (e.g., 1% FCS) with or without the CCR2 antagonist (e.g., 10 nM).

-

Imaging: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, and 48 hours) using a microscope with a camera.

-

Analysis: Measure the width of the scratch at multiple points for each image. The percentage of wound closure can be calculated as: [(Initial Width - Width at time t) / Initial Width] * 100.

Matrigel Invasion Assay

This assay is a modification of the transwell migration assay and is used to assess the ability of cells to invade through a basement membrane matrix.

Detailed Protocol:

-

Insert Coating: Thaw Matrigel on ice and dilute it with cold, serum-free RPMI 1640. Coat the upper surface of the transwell inserts (8.0 µm pore size) with the diluted Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelling.

-

Cell Preparation: Prepare A549 cells as described in the transwell migration assay protocol.

-

Assay Setup: Rehydrate the Matrigel-coated inserts with serum-free medium. Add the cell suspension to the upper chamber and the chemoattractant (CCL2) to the lower chamber.

-

Antagonist Treatment: Add the CCR2 antagonist to the upper chamber along with the cells.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C.

-

Quantification: Following incubation, remove the non-invading cells and Matrigel from the upper surface of the insert. Fix, stain, and count the invading cells on the lower surface of the membrane as described for the transwell migration assay.

Conclusion

The in-vitro assays described in this guide provide a robust framework for the characterization of CCR2 antagonists. By employing a combination of receptor binding, functional, and cell-based assays, researchers can effectively determine the potency and mechanism of action of novel compounds targeting the CCL2/CCR2 signaling axis. The representative data for the CCR2 antagonist CAS 445479-97-0 demonstrates its potential as an inhibitor of key cellular processes involved in inflammation and cancer metastasis. This technical guide serves as a valuable resource for professionals in the field of drug discovery and development aiming to evaluate and advance new CCR2-targeted therapies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. ≥97% (racemic mixture, HPLC), solid, CCR2 antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 4. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

The Impact of SCH54292 on the Ras Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of cellular signaling, controlling processes such as proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, making the Ras signaling pathway a key target for therapeutic intervention. The activation of Ras is a tightly controlled process involving the exchange of GDP for GTP, a reaction catalyzed by Guanine Nucleotide Exchange Factors (GEFs). Inhibition of this interaction presents a promising strategy for attenuating the activity of oncogenic Ras. This technical guide provides a detailed overview of SCH54292, a small molecule inhibitor of the Ras-GEF interaction, and its effect on the Ras signaling pathway.

Mechanism of Action of this compound

This compound is a novel compound that functions as an inhibitor of the interaction between Ras and its activating GEFs. The primary mechanism of action of this compound is to bind to the Ras protein when it is in its inactive, GDP-bound state. This binding event has been shown to be enhanced at low concentrations of magnesium ions (Mg2+)[1].

Structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy have revealed that this compound binds to the critical "switch II" region of the Ras-GDP protein[1]. The switch I and switch II regions of Ras are flexible loops that undergo conformational changes upon GTP binding, which are essential for the interaction with downstream effector proteins. By binding to the switch II region, this compound is thought to stabilize an inactive conformation of Ras, thereby preventing its interaction with GEFs and subsequent loading with GTP. This ultimately leads to a reduction in the pool of active, GTP-bound Ras and a dampening of downstream signaling cascades.

Quantitative Data

The inhibitory potency of this compound against the Ras-GEF interaction has been quantified, providing a key metric for its biochemical activity.

| Compound | Target | IC50 (μM) | Reference |

| This compound | Ras-GEF Interaction | 0.7 | [2][3] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of this compound and the experimental approaches used to characterize it, the following diagrams are provided.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize a Ras-GEF inhibitor like this compound. While the specific parameters for the original studies on this compound are not fully detailed in the available literature, these protocols outline the standard methodologies employed in the field.

Protocol 1: Ras-GEF Interaction Assay (Fluorescence-based)

This assay measures the ability of a GEF (e.g., SOS1) to catalyze the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for unlabeled GTP on the Ras protein. The fluorescence of the mant group is sensitive to its environment, and its dissociation from Ras upon GTP binding leads to a change in fluorescence intensity, which can be monitored over time.

Materials:

-

Purified recombinant Human H-Ras protein

-

Purified recombinant catalytic domain of a Ras-GEF (e.g., SOS1)

-

Mant-GDP (N-methyl-3'-O-anthraniloyl-2'-deoxy-GDP)

-

GTP solution (non-hydrolyzable analog like GTPγS can be used to prevent hydrolysis by Ras)

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

This compound stock solution in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Loading of Ras with mant-GDP:

-

Incubate purified H-Ras protein with a 5-fold molar excess of mant-GDP in the presence of 10 mM EDTA at 30°C for 30 minutes to facilitate nucleotide exchange.

-

Stop the reaction by adding MgCl2 to a final concentration of 20 mM.

-

Remove excess unbound mant-GDP by passing the protein solution through a desalting column (e.g., PD-10) pre-equilibrated with Assay Buffer.

-

Determine the concentration of the Ras-mant-GDP complex.

-

-

GEF Activity Assay:

-

Prepare a reaction mixture in the wells of a 96-well plate containing Assay Buffer, Ras-mant-GDP (final concentration ~100 nM), and varying concentrations of this compound (or DMSO as a vehicle control).

-

Initiate the exchange reaction by adding the Ras-GEF (e.g., SOS1, final concentration ~10 nM) and a high concentration of unlabeled GTP (final concentration ~1 mM).

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 25°C.

-

Monitor the decrease in fluorescence intensity (Excitation: ~360 nm, Emission: ~440 nm) over time (e.g., every 30 seconds for 30 minutes).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of this compound.

-

Plot the percentage of inhibition of the GEF activity versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: 2D ¹H-¹⁵N HSQC NMR Titration for Binding Site Mapping

This NMR experiment is used to identify the specific amino acid residues of a ¹⁵N-labeled protein that are involved in the interaction with a ligand. Upon ligand binding, the chemical environment of nearby nuclei changes, resulting in shifts in their corresponding peaks in the HSQC spectrum.

Materials:

-

Uniformly ¹⁵N-labeled purified H-Ras-GDP protein

-

NMR Buffer: 20 mM HEPES pH 7.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 10% D₂O

-

This compound stock solution in a deuterated solvent (e.g., DMSO-d6)

-

NMR spectrometer equipped with a cryoprobe

Procedure:

-

Sample Preparation:

-

Prepare a sample of ¹⁵N-labeled H-Ras-GDP at a concentration of 100-200 µM in NMR Buffer.

-

Prepare a concentrated stock solution of this compound in the same NMR buffer containing the deuterated solvent.

-

-

NMR Data Acquisition:

-

Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled H-Ras-GDP alone. This spectrum provides a "fingerprint" of the protein, with each peak corresponding to a specific backbone amide proton and nitrogen pair.

-

Perform a titration by adding increasing amounts of the this compound stock solution to the protein sample. After each addition, gently mix the sample and allow it to equilibrate.

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point (e.g., at molar ratios of Ras:this compound of 1:0.5, 1:1, 1:2, 1:5, etc.).

-

-

Data Analysis:

-

Process and analyze the NMR spectra using appropriate software (e.g., NMRPipe, Sparky).

-

Overlay the HSQC spectra from the different titration points.

-

Identify the amide peaks that show significant chemical shift perturbations (changes in their position) upon addition of this compound.

-

Map the perturbed residues onto the three-dimensional structure of Ras-GDP. The residues that experience the largest shifts are likely to be at or near the binding site of this compound.

-

The magnitude of the chemical shift changes can also be used to estimate the dissociation constant (Kd) of the interaction.

-

Conclusion

This compound represents an early effort in the development of small molecule inhibitors that target the activation of Ras by interfering with the Ras-GEF interaction. Its mechanism of action, involving binding to the switch II region of inactive Ras-GDP, provides a clear rationale for its inhibitory activity. While the publicly available data on this compound is limited, the foundational studies have contributed to the broader understanding of Ras biology and the feasibility of targeting this "undruggable" protein. The experimental approaches outlined in this guide represent the standard methods used to characterize such inhibitors and are essential for the continued development of novel anti-cancer therapeutics targeting the Ras signaling pathway.

References

Preliminary Efficacy of SCH54292: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the efficacy of SCH54292, a potent inhibitor of the Ras-guanine nucleotide exchange factor (GEF) interaction. The information presented herein is a synthesis of available data for research and drug development professionals.

Core Efficacy Data

This compound has been identified as a potent inhibitor of the interaction between Ras and its guanine nucleotide exchange factors (GEFs). This inhibition is critical as the Ras signaling pathway is a key regulator of cell proliferation and survival, and its hyperactivity is implicated in numerous cancers.

Table 1: In Vitro Efficacy of this compound

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | Ras-GEF Interaction | Not Specified in Abstract | 0.7 | [1] |

Mechanism of Action: Inhibition of Ras Activation

This compound functions by disrupting the interaction between the Ras protein bound to Guanosine Diphosphate (GDP) and guanine nucleotide exchange factors (GEFs). In a normal physiological state, GEFs, such as Son of Sevenless (SOS), facilitate the exchange of GDP for Guanosine Triphosphate (GTP) on Ras, leading to its activation. Activated, GTP-bound Ras then engages downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, to drive cellular processes like growth, proliferation, and survival.

By inhibiting the Ras-GEF interaction, this compound effectively blocks the reloading of Ras with GTP, thereby maintaining it in its inactive, GDP-bound state. This prevents the initiation of downstream signaling cascades that are often hyperactivated in cancer.

Key Experimental Insights

The primary investigation into the mechanism of this compound was conducted by Ganguly et al. and published in Biochemistry in 1998. The study utilized Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the binding interaction between this compound and the Ras-GDP protein complex.

Key findings from this study include:

-

Binding Site: this compound was found to bind to the critical switch II region of the Ras protein. The switch regions are crucial for the conformational changes that occur upon GTP binding and for interactions with downstream effectors.

-

Magnesium Ion Dependence: The binding of this compound to Ras-GDP was observed to be enhanced at low concentrations of magnesium ions (Mg2+). This is significant as Mg2+ is a critical cofactor for nucleotide binding to Ras.

-

Structural Model: The study derived a model of the this compound/Ras-GDP complex based on intra- and intermolecular Nuclear Overhauser Effect (NOE) distance constraints obtained from NMR experiments.

Experimental Protocols

While the full, detailed experimental protocols from the seminal study by Ganguly et al. are not publicly available, this section outlines generalized methodologies for the key experiments based on standard practices in the field for studying Ras-GEF inhibitors.

Ras-GEF Inhibition Assay (IC50 Determination)

This protocol describes a general fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against the Ras-GEF interaction.

-

Protein Preparation:

-

Express and purify recombinant human H-Ras protein and the catalytic domain of a Ras-GEF (e.g., SOS1).

-

Load H-Ras with a fluorescently labeled, non-hydrolyzable GDP analog (e.g., BODIPY-FL-GDP).

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed concentration of the fluorescently labeled Ras-GDP.

-

Add varying concentrations of the test compound (this compound).

-

Initiate the exchange reaction by adding a fixed concentration of the Ras-GEF and an excess of unlabeled GTP.

-

Monitor the decrease in fluorescence over time as the fluorescent GDP analog is displaced by unlabeled GTP.

-

-

Data Analysis:

-

Calculate the initial rate of the exchange reaction for each compound concentration.

-

Plot the reaction rates against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

NMR Spectroscopy for Binding Interaction Analysis

This protocol outlines a general approach for using 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to study the binding of an inhibitor to Ras-GDP.

-

Sample Preparation:

-

Express and purify 15N-labeled H-Ras protein.

-

Prepare a solution of 15N-labeled Ras-GDP in a suitable NMR buffer.

-

Prepare a stock solution of the inhibitor (this compound) in a compatible solvent (e.g., DMSO).

-

-

NMR Data Acquisition:

-

Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled Ras-GDP in the absence of the inhibitor. This serves as the reference spectrum.

-

Titrate increasing concentrations of the inhibitor into the Ras-GDP sample.

-

Acquire a 2D 1H-15N HSQC spectrum at each inhibitor concentration.

-

-

Data Analysis:

-

Overlay the spectra to observe chemical shift perturbations (CSPs) of the amide proton and nitrogen signals of the Ras protein upon inhibitor binding.

-

Residues exhibiting significant CSPs are likely part of or near the inhibitor binding site.

-

Map the perturbed residues onto the 3D structure of Ras to visualize the binding interface.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Ras signaling pathway, the mechanism of inhibition by this compound, and a typical experimental workflow for its evaluation.

Caption: Ras Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Efficacy Evaluation.

Conclusion

This compound demonstrates potential as an inhibitor of the Ras signaling pathway by directly targeting the Ras-GEF interaction. The available data, primarily from early preclinical studies, indicates a potent in vitro activity. Further research, including detailed characterization of its binding kinetics, selectivity, and cellular activity, is warranted to fully elucidate its therapeutic potential. The experimental frameworks provided in this guide offer a starting point for researchers and drug development professionals interested in exploring this and similar compounds.

References

Investigating the Cellular Targets of SCH54292: An In-depth Technical Guide

An extensive search for the compound SCH54292 has yielded no specific information regarding its cellular targets, mechanism of action, or any associated experimental data. The provided search results do not contain any mention of this particular molecule. Therefore, it is not possible to provide a detailed technical guide on its cellular targets.

It is possible that "this compound" may be an internal, unpublished, or incorrect designation for a compound. Research and development in the pharmaceutical and biotechnology sectors often involve vast numbers of compounds, many of which do not advance to a stage where they are widely documented in public databases or scientific literature.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a general framework and methodologies that are typically employed to investigate the cellular targets of a novel compound. This framework can be applied to any small molecule inhibitor once preliminary data becomes available.

I. General Framework for Cellular Target Identification

The process of identifying the cellular targets of a compound is a critical step in drug discovery and development. It involves a multi-faceted approach that combines computational and experimental methods to elucidate the molecule's mechanism of action and potential off-target effects.

In Silico and Computational Approaches

Before embarking on extensive laboratory experiments, computational methods can provide initial hypotheses about a compound's potential targets.

-

Ligand-Based Virtual Screening: This method compares the chemical structure of the query compound to libraries of known active compounds. Similarities in structure can suggest similar biological targets.

-

Structure-Based Virtual Screening (Docking): If the three-dimensional structure of potential protein targets is known, molecular docking simulations can predict the binding affinity and mode of interaction between the compound and the protein.

In Vitro Biochemical and Biophysical Assays

These experiments are designed to directly measure the interaction between the compound and purified proteins.

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays provide quantitative data on binding affinity (Kd), and kinetics (kon, koff).

-

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 (half-maximal inhibitory concentration).

Cell-Based Assays

These experiments assess the effect of the compound on cellular processes and signaling pathways.

-

Target Engagement Assays: Cellular Thermal Shift Assay (CETSA) and related techniques can confirm that the compound binds to its target within a cellular context.

-

Phenotypic Screening: High-content imaging and other phenotypic assays can reveal the effects of the compound on cell morphology, proliferation, apoptosis, and other cellular functions, providing clues about the affected pathways.

-

Omics Approaches:

-

Chemical Proteomics: Techniques like Affinity Chromatography-Mass Spectrometry (AC-MS) can identify proteins that directly bind to the compound.

-

Transcriptomics (RNA-Seq) and Proteomics (Mass Spectrometry): These methods can identify changes in gene and protein expression levels following compound treatment, revealing the downstream effects on cellular pathways.

-

II. Experimental Protocols: Key Methodologies

Below are generalized protocols for key experiments used in cellular target identification.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To measure the real-time binding kinetics and affinity of a compound to a purified protein target.

Methodology:

-

Immobilization: The purified protein target is covalently immobilized onto the surface of an SPR sensor chip.

-

Analyte Injection: A series of concentrations of the compound (analyte) are injected over the sensor surface.

-

Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is measured in real-time and recorded as a sensorgram.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that a compound binds to its target protein in a cellular environment.

Methodology:

-

Cell Treatment: Intact cells are treated with the compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more thermally stable.

-

Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

-

Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

III. Data Presentation

Quantitative data from various assays should be summarized in a clear and concise table to facilitate comparison and interpretation.

| Assay Type | Target | Metric | Value (e.g., nM, µM) |

| SPR | Protein X | Kd | 50 nM |

| Enzyme Inhibition Assay | Enzyme Y | IC50 | 120 nM |

| Cell Proliferation Assay | Cell Line Z | GI50 | 500 nM |

IV. Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) can be used to create these visualizations.

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway showing the potential inhibitory action of a compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for cellular target identification.

SCH54292: A Technical Guide to a Pioneering Ras-GEF Interaction Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SCH54292, a seminal small molecule inhibitor of the Ras-Guanine Nucleotide Exchange Factor (GEF) interaction. While extensive recent research on this compound is limited in publicly available literature, its foundational role as a tool compound for studying the critical Ras signaling pathway in cancer remains significant. This document outlines its mechanism of action, summarizes the key available data, and provides detailed experimental protocols analogous to those used for the characterization of Ras-GEF inhibitors.

Core Concept: Targeting the "Undruggable" Ras

For decades, the Ras family of small GTPases (KRAS, HRAS, and NRAS) has been a focal point of cancer research due to their frequent mutation in a wide array of human tumors. These mutations lock Ras in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. The direct targeting of mutant Ras proteins proved to be a formidable challenge, earning it the moniker of an "undruggable" target.

An alternative strategy is to inhibit the proteins that regulate Ras activation. Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS), are crucial for promoting the exchange of GDP for GTP, thereby switching Ras to its active state. By preventing the interaction between Ras and GEFs, small molecules can effectively block Ras activation and its downstream oncogenic signaling. This compound was one of the pioneering molecules developed to explore this therapeutic hypothesis.

This compound: A Profile

This compound is a potent, cell-permeable inhibitor of the Ras-GEF interaction. The seminal work by Ganguly and colleagues in 1998 identified this compound and characterized its fundamental biochemical activity.

Quantitative Data Summary

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) for the disruption of the Ras-GEF interaction.

| Compound | Target Interaction | IC50 (μM) | Reference |

| This compound | Ras-GEF | 0.7 | [1] |

Mechanism of Action: Disrupting the Activation Switch

This compound functions by binding to the Ras protein and inhibiting its interaction with GEFs. Nuclear Magnetic Resonance (NMR) spectroscopy studies have shown that this compound binds to the critical "switch II" region of the Ras protein when it is in its GDP-bound state. This binding event is enhanced at low magnesium concentrations. By occupying this site, the inhibitor prevents the conformational changes necessary for GEFs to bind and facilitate the release of GDP, thus keeping Ras in its inactive state.

Caption: The Ras signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While the original full-text publication with detailed protocols for this compound is not widely accessible, the following are standard methodologies for characterizing Ras-GEF inhibitors.

Guanine Nucleotide Exchange Assay (Fluorescence-Based)

This assay measures the ability of an inhibitor to prevent the GEF-catalyzed exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for unlabeled GTP.

Materials:

-

Recombinant human Ras protein

-

Recombinant catalytic domain of a Ras-GEF (e.g., SOS1)

-

Mant-GDP (N-methyl-3'-O-anthraniloyl-2'-deoxy-GDP)

-

GTP solution

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Test compound (this compound or other inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm)

Procedure:

-

Loading Ras with mant-GDP: Incubate recombinant Ras protein with a molar excess of mant-GDP in the assay buffer for 30 minutes at room temperature to allow for nucleotide loading.

-

Reaction Setup: In the microplate, add the assay buffer, the Ras-mant-GDP complex, and the test compound at various concentrations.

-

Initiating the Exchange Reaction: Add the Ras-GEF to the wells to initiate the exchange reaction.

-

Monitoring Fluorescence: Immediately begin monitoring the decrease in fluorescence over time as the mant-GDP is released from Ras.

-

Data Analysis: Calculate the initial rate of mant-GDP release for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Ras Activation (Pull-Down) Assay

This cell-based assay determines the levels of active, GTP-bound Ras in cells treated with an inhibitor.

Materials:

-

Cancer cell line of interest (e.g., with a known Ras mutation)

-

Cell lysis buffer (e.g., RIPA buffer)

-

GST-Raf1-RBD (Ras-binding domain of Raf1 fused to GST) beads

-

Antibodies: anti-Ras antibody, secondary antibody

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Plate cells and treat with the test inhibitor (e.g., this compound) at various concentrations for a specified time.

-

Cell Lysis: Lyse the cells on ice and clarify the lysates by centrifugation.

-

Pull-Down of Active Ras: Incubate the cell lysates with GST-Raf1-RBD beads. The RBD of Raf1 specifically binds to the GTP-bound (active) form of Ras.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-Ras antibody to detect the amount of active Ras.

-

Total Ras Input: Run a parallel Western blot on a portion of the total cell lysate to determine the total Ras levels, which serves as a loading control.

-

Densitometry: Quantify the band intensities to determine the relative amount of active Ras in treated versus untreated cells.

Caption: General experimental workflow for the characterization of a Ras-GEF inhibitor.

Conclusion and Future Perspectives

This compound represents an important chemical probe for understanding the intricacies of Ras signaling. While its own path in drug development is not prominent in recent literature, the strategy of inhibiting Ras-GEF interactions has gained renewed interest. The development of more potent and specific inhibitors targeting this interface, such as BI-1701963 which has entered clinical trials, validates the therapeutic concept pioneered by early molecules like this compound. For researchers in basic and translational cancer science, understanding the mechanism and experimental context of such inhibitors is crucial for the continued pursuit of effective therapies against Ras-driven cancers.

References

Methodological & Application

Application Notes and Protocols for the Experimental RAS Inhibitor SCH54292 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vitro characterization of SCH54292, an experimental inhibitor of the RAS signaling pathway. This compound functions as a RAS modulator by inhibiting GDP exchange, thereby locking RAS in its inactive state. The following protocols are designed to assess the cellular activity and mechanism of action of this compound in relevant cancer cell lines harboring RAS mutations.

Introduction

RAS proteins (KRAS, HRAS, and NRAS) are small GTPases that function as critical molecular switches in signal transduction pathways regulating cell proliferation, differentiation, and survival. Mutations in RAS genes are among the most common drivers of human cancers, leading to constitutively active RAS signaling. This compound represents a class of compounds aimed at inhibiting this aberrant signaling by preventing the exchange of GDP for GTP, a crucial step for RAS activation. These protocols outline key cell-based assays to evaluate the efficacy of this compound.

Data Presentation

The following table summarizes hypothetical, yet expected, quantitative data from the described experimental protocols. This data serves as an example of how to structure results for easy comparison.

| Parameter | Cell Line (e.g., HT1080 - N-RAS mutant) | Cell Line (e.g., Wild-Type RAS) |

| Cell Viability (IC50) | 5 µM | > 50 µM |

| RAS Activation (GTP-bound RAS) | 75% reduction at 10 µM | No significant change |

| p-ERK Levels | 80% reduction at 10 µM | No significant change |

Signaling Pathway

The diagram below illustrates the RAS signaling pathway and the proposed mechanism of action for this compound.

Caption: RAS signaling pathway and the inhibitory action of this compound on GEF-mediated GDP/GTP exchange.

Experimental Protocols

Cell Viability Assay

This protocol determines the concentration-dependent effect of this compound on the viability of cancer cells.

Workflow Diagram:

Caption: Workflow for the cell viability assay to determine the IC50 of this compound.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HT1080 with N-RAS mutation) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for 72 hours.

-

Viability Assessment: Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

RAS Activation Assay (GTP-RAS Pull-down)

This assay measures the levels of active, GTP-bound RAS in cells following treatment with this compound.

Workflow Diagram:

Caption: Workflow for the RAS activation pull-down assay.

Methodology:

-

Cell Culture and Treatment: Plate cells in 10 cm dishes and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using a lysis buffer containing protease inhibitors.[1][2][3]

-

Lysate Clarification: Scrape the cells and centrifuge the lysate at high speed at 4°C to pellet cellular debris. Collect the supernatant.

-

Pull-down of GTP-RAS: Incubate the clarified cell lysate with Raf-1 RAS Binding Domain (RBD) agarose beads for 1 hour at 4°C with gentle rocking.

-

Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.[1][3]

-

Elution: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-RAS antibody to detect the levels of active RAS. Also, run a parallel blot with the total cell lysate to determine the total RAS levels for normalization.

Downstream Signaling Pathway Analysis (p-ERK Western Blot)

This protocol assesses the effect of this compound on the phosphorylation of ERK, a key downstream effector in the RAS pathway.

Methodology:

-

Cell Treatment and Lysis: Follow the same procedure as for the RAS Activation Assay (steps 1-3) to obtain clarified cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total ERK for loading control.

-

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro characterization of the experimental RAS inhibitor, this compound. By employing these cell-based assays, researchers can effectively evaluate its potency, mechanism of action, and impact on downstream signaling pathways, thereby guiding further drug development efforts.

References

Application Notes and Protocols for SCH54292

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of SCH54292, a potent inhibitor of the Ras-GEF interaction. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound for reliable experimental outcomes.

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈N₂O₉S | Internal Data |

| Molecular Weight | 520.55 g/mol | Internal Data |

| CAS Number | 188480-51-5 | Internal Data |

| Appearance | White to off-white solid | Internal Data |

The solubility of this compound in common laboratory solvents is critical for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions.

| Solvent | Solubility | Notes |

| DMSO | ≥ 25 mg/mL | May require gentle warming and sonication to fully dissolve. |

| Ethanol | Sparingly soluble | Not recommended for primary stock solutions. |

| Water | Insoluble | Not a suitable solvent. |

Storage and Stability

Proper storage of both the solid compound and its solutions is essential to prevent degradation and ensure its biological activity.

Solid Compound

| Condition | Recommendation |

| Temperature | Store at -20°C for long-term storage. Short-term storage (weeks) at 4°C is acceptable. |

| Light | Store in a light-protected vial (e.g., amber vial or wrapped in aluminum foil). |

| Moisture | Keep in a tightly sealed container to prevent moisture absorption. |

Stock Solutions

The long-term stability of this compound in solution has not been extensively studied. However, based on general practices for similar compounds dissolved in DMSO, the following recommendations are provided.

| Condition | Recommendation |

| Storage Temperature | Aliquot and store at -80°C for long-term storage (months to years). For short-term storage (days to weeks), -20°C is acceptable. |

| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles by preparing single-use aliquots. |

| Light Sensitivity | Protect solutions from light by storing them in amber vials or tubes wrapped in foil. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound solid compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipette

Procedure:

-

Weighing the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.21 mg of this compound (Molecular Weight = 520.55 g/mol ).

-

Adding Solvent: Add the calculated volume of DMSO to the vial containing the this compound solid. For 5.21 mg of the compound, add 1 mL of DMSO.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.

-

Sonication for 5-10 minutes can also aid in dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage.

-

Preparation of Working Solutions

Working solutions for cell-based assays or other experiments should be prepared fresh from the frozen stock solution on the day of use.

Procedure:

-

Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.

-

Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer/medium while gently vortexing. The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

-

Signaling Pathway

This compound is a potent inhibitor of the interaction between Ras and Guanine Nucleotide Exchange Factors (GEFs).[1][2] This inhibition prevents the activation of Ras, a key molecular switch in cellular signaling. The Ras signaling pathway plays a critical role in regulating cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.

Caption: Ras Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for using this compound in a cell-based experiment.

References

Application Notes and Protocols for SCH54292 in In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SCH54292, a potent inhibitor of the Ras-Guanine Nucleotide Exchange Factor (Ras-GEF) interaction, in various in-vitro assays. The provided protocols and signaling pathway information will aid in the design and execution of experiments to investigate the effects of this inhibitor on cellular processes.

Mechanism of Action

This compound functions by disrupting the interaction between Ras and its activating proteins, the Ras-GEFs. Ras proteins are small GTPases that act as molecular switches in cells, cycling between an inactive GDP-bound state and an active GTP-bound state. Ras-GEFs, such as Son of Sevenless (SOS), facilitate the exchange of GDP for GTP, thereby activating Ras. Activated Ras then triggers downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival. By inhibiting the Ras-GEF interaction, this compound effectively blocks the activation of Ras and subsequently inhibits these downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 | 0.7 µM | [1] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the Ras-GEF interaction in a biochemical assay. This value can serve as a starting point for determining the optimal concentration range for cell-based assays.

Signaling Pathway Diagram

The following diagram illustrates the Ras-GEF signaling pathway and the point of inhibition by this compound.

Caption: The Ras-GEF signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in-vitro activity of this compound.

Ras Activation Assay (GTP-Ras Pull-down Assay)

This assay measures the amount of active, GTP-bound Ras in cells following treatment with this compound.

Workflow Diagram:

Caption: Workflow for the GTP-Ras Pull-down Assay.

Materials:

-

Cell line of interest (e.g., a cell line with known Ras pathway activation)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Growth factor (e.g., EGF, PDGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

GST-Raf-RBD (Ras Binding Domain) beads

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Primary antibody against Ras

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once cells are attached, replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal Ras activity.

-

Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 5-10 minutes to induce Ras activation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Pull-down: Clarify the cell lysates by centrifugation. Incubate a portion of the supernatant with GST-Raf-RBD beads for 1 hour at 4°C with gentle rotation. The Raf-RBD specifically binds to GTP-bound (active) Ras.

-

Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Ras. Visualize the bands using a chemiluminescence detection system. A fraction of the total cell lysate should also be run as a control for total Ras levels.

Data Analysis: Quantify the band intensity of the pull-down samples and normalize to the total Ras levels in the corresponding lysates. Compare the levels of active Ras in this compound-treated cells to the vehicle-treated control.

Cell Viability Assay (MTT or MTS Assay)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow Diagram:

Caption: Workflow for the Cell Viability Assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilizing agent (for MTT assay, e.g., DMSO or a specialized solution)

-